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Compound Name: 1,2-Dimethoxy-4,5-dinitrobenzene

Cat. No.: B014551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The nitration of 1,2-dimethoxybenzene, commonly known as veratrole, is a significant

electrophilic aromatic substitution reaction utilized in the synthesis of various valuable

intermediates in the pharmaceutical and chemical industries. The electron-donating nature of

the two methoxy groups activates the aromatic ring, facilitating the introduction of nitro groups.

The position of nitration is predominantly governed by the ortho- and para-directing effects of

the methoxy substituents. This document provides detailed experimental protocols for the

mono- and dinitration of veratrole, along with a summary of expected yields and a visual

representation of the experimental workflow.

Regioselectivity in the Nitration of Veratrole
The methoxy groups in 1,2-dimethoxybenzene are activating and ortho-, para-directing.

Consequently, the first nitration predominantly occurs at the positions para to the methoxy

groups, yielding 4-nitroveratrole. Due to the strong activation of the ring, dinitration can readily

occur. Theoretical and experimental studies have shown that the dinitration of 1,2-

dimethoxybenzene proceeds with high regioselectivity to furnish 1,2-dimethoxy-4,5-
dinitrobenzene as the exclusive product.[1][2]
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The following table summarizes the yields for the dinitration of veratrole and its derivatives

using a modern and highly selective nitrating reagent, N-nitro-3,5-dimethylpyrazole triflate, in

the presence of a catalyst.[1][2] This method offers excellent yields and predictable

regioselectivity.

Substrate Product Yield (%)

1,2-Dimethoxybenzene
1,2-Dimethoxy-4,5-

dinitrobenzene
99

1,2-Diethoxybenzene
1,2-Diethoxy-4,5-

dinitrobenzene
86

1,2-Dibenzyloxybenzene
1,2-Dibenzyloxy-4,5-

dinitrobenzene
82

1-Isopropoxy-2-

methoxybenzene

1-Isopropoxy-2-methoxy-4,5-

dinitrobenzene
79

Experimental Protocols
Protocol 1: Dinitration of 1,2-Dimethoxybenzene using a
Selective Nitrating Reagent
This protocol is adapted from a high-yield procedure utilizing a modern nitrating agent.[1][2]

Materials:

1,2-Dimethoxybenzene (Veratrole)

N-nitro-3,5-dimethylpyrazole triflate

Indium(III) trifluoromethanesulfonate (In(OTf)₃)

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-

dimethoxybenzene (1.0 equivalent).

Add N-nitro-3,5-dimethylpyrazole triflate (3.0 equivalents) and Indium(III)

trifluoromethanesulfonate (20 mol %).

Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.5 M concentration of the

substrate.

Heat the reaction mixture to 80 °C and stir for the time required to consume the starting

material (monitor by TLC).

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with dichloromethane.

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium

bicarbonate solution.

Wash the organic layer with brine.

Dry the organic layer over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be purified by column chromatography on silica gel to yield pure 1,2-
dimethoxy-4,5-dinitrobenzene.

Protocol 2: General Procedure for Mononitration using
Mixed Acid (Illustrative)
This protocol provides a general approach for the mononitration of an activated aromatic

compound and should be optimized for 1,2-dimethoxybenzene.

Materials:

1,2-Dimethoxybenzene (Veratrole)

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice bath

Dichloromethane (DCM) or other suitable organic solvent

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Water

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar
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Procedure:

In a flask, dissolve 1,2-dimethoxybenzene in dichloromethane.

Cool the flask in an ice bath to 0 °C with stirring.

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to

pre-chilled concentrated sulfuric acid, maintaining the temperature at 0 °C.

Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution

of 1,2-dimethoxybenzene, ensuring the reaction temperature remains between 0 and 10 °C.

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the mixture and remove the solvent under reduced pressure to yield the crude product,

which can be purified by recrystallization or column chromatography.

Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical experimental setup for the nitration

of 1,2-dimethoxybenzene.
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Caption: General experimental workflow for the nitration of 1,2-dimethoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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